

# Application Note: HPLC Analysis of 3-(4-Fluorobenzylamino)-1-propanol

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## Compound of Interest

Compound Name: 3-(4-Fluorobenzylamino)-1-propanol

Cat. No.: B3048233

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## Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-(4-Fluorobenzylamino)-1-propanol**. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and reproducibility.

## Introduction

**3-(4-Fluorobenzylamino)-1-propanol** is a chemical intermediate of interest in pharmaceutical synthesis. A validated analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The presence of a fluorobenzyl chromophore allows for straightforward detection by UV spectrophotometry.<sup>[1][2]</sup> This method has been developed to provide a simple, accurate, and precise analysis.

## Experimental

### Instrumentation and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably one designed for good retention of polar compounds.[\[3\]](#)[\[4\]](#)
- HPLC grade acetonitrile and water.
- Formic acid (analytical grade).
- Syringe filters (0.45 µm).

### Chromatographic Conditions

A summary of the HPLC conditions is presented in Table 1.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detection	UV at 263 nm
Run Time	10 minutes

## Protocols

### 1. Mobile Phase Preparation

- To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC grade water.
- The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the 0.1% formic acid in water solution.
- Degas the mobile phase using sonication or vacuum filtration before use.

## 2. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **3-(4-Fluorobenzylamino)-1-propanol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

## 3. Sample Preparation

- Accurately weigh a sample containing **3-(4-Fluorobenzylamino)-1-propanol** and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

## Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines for key performance parameters.<sup>[5][6][7]</sup> A summary of the validation data is presented in Table 2.

Validation Parameter	Result
Linearity (R <sup>2</sup> )	> 0.999
Range	1 - 100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantitation (LOQ)	1.0 µg/mL
Specificity	No interference from common impurities or excipients

## Results and Discussion

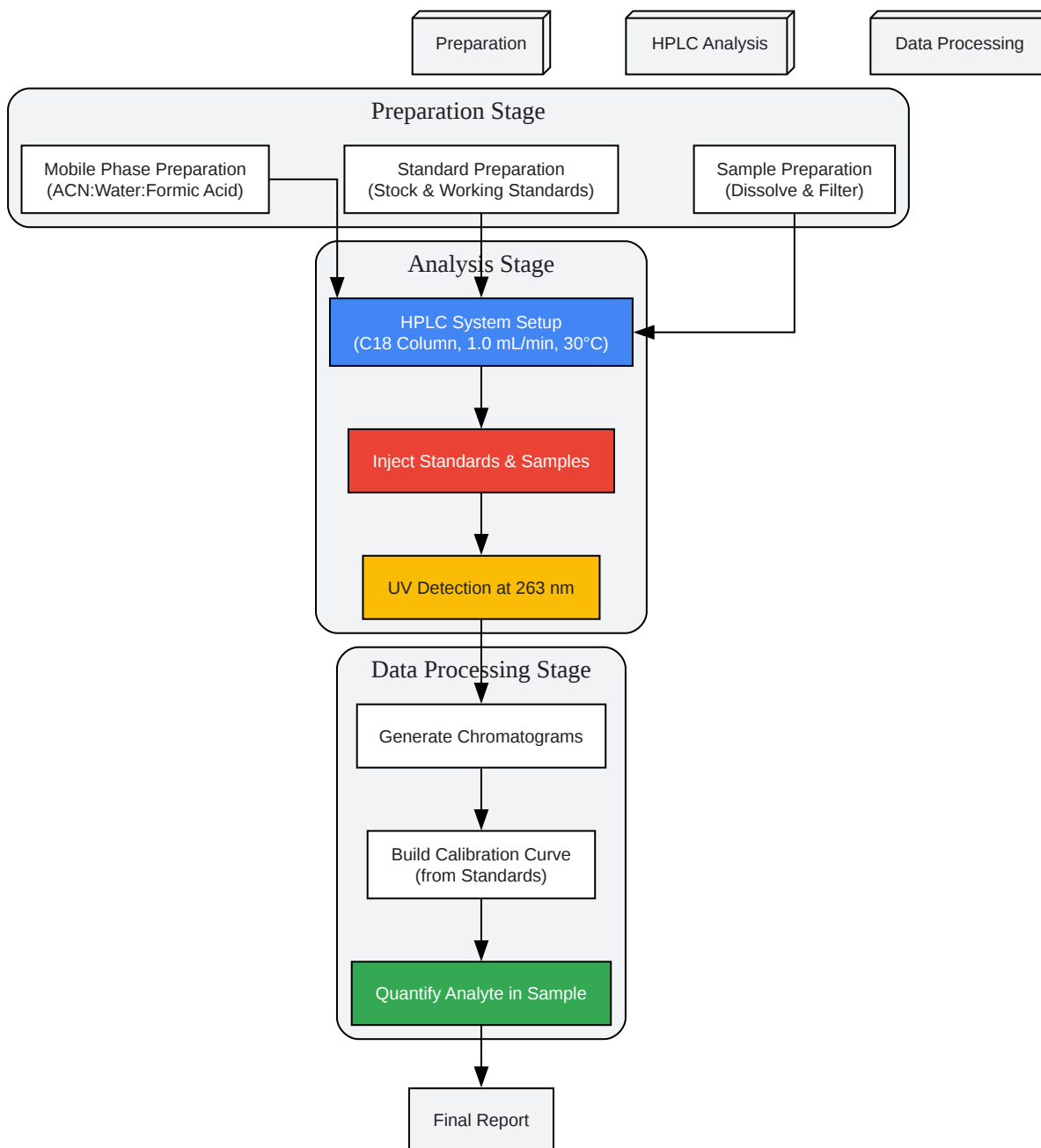
The developed isocratic HPLC method provides a straightforward and efficient means for the analysis of **3-(4-Fluorobenzylamino)-1-propanol**. The use of a C18 column with a mobile phase consisting of acetonitrile and water with formic acid ensures a good peak shape and retention time. The addition of formic acid to the mobile phase helps to protonate the secondary amine, which can improve peak symmetry and reduce tailing.<sup>[8]</sup> The UV detection wavelength of 263 nm was selected based on the UV absorption profile of the fluorobenzyl moiety, providing good sensitivity.

The method demonstrates excellent linearity across a wide concentration range, as indicated by a correlation coefficient greater than 0.999. The accuracy, with recovery values between 98.0% and 102.0%, and high precision, with a relative standard deviation of less than 2.0%, confirm the reliability of the method. The established LOD and LOQ values indicate sufficient sensitivity for trace analysis and impurity quantification.

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol, from preparation to final data analysis.



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Caption: Workflow for HPLC analysis of **3-(4-Fluorobenzylamino)-1-propanol**.

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